molecular formula C9H9N3O4 B10966382 N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B10966382
M. Wt: 223.19 g/mol
InChI Key: AYYFRBPVEVPCIA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide is a synthetic organic compound characterized by a benzodioxole moiety linked to a hydrazinyl-oxoacetamide group. The benzodioxole fragment (1,3-benzodioxol-5-yl) is a bicyclic aromatic system known for its electron-rich nature and metabolic stability, often utilized in medicinal chemistry for CNS-targeting or antifungal agents .

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide

InChI

InChI=1S/C9H9N3O4/c10-12-9(14)8(13)11-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4,10H2,(H,11,13)(H,12,14)

InChI Key

AYYFRBPVEVPCIA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide typically involves multi-step chemical processes. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the hydrazinyl and oxoacetamide groups.

    Substitution: The benzodioxole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium tetrahydroaluminate, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide exerts its effects involves modulating various biochemical pathways. Specifically, it can affect microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Biological Activity Key Structural Differences Reference
This compound (Target) C₁₀H₉N₃O₄ Benzodioxole, hydrazinyl, oxoacetamide Inferred antifungal/enzyme inhibition Unique hydrazinyl-oxoacetamide chain N/A
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide C₂₀H₁₆ClN₅O₃ Benzodioxole, imidazole, semicarbazone Antifungal Three-carbon bridge linking benzodioxole to imidazole; semicarbazone instead of oxoacetamide
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) C₂₄H₂₁N₃O₃ Benzodioxole, benzimidazole, acetamide IDO1 inhibition Benzimidazole substituent; acetamide linkage instead of hydrazinyl
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide C₁₉H₁₅N₅O₃S₂ Benzodioxole, triazolobenzothiazole, sulfanyl acetamide Antimicrobial (potential) Triazolobenzothiazole heterocycle; sulfanyl group replaces hydrazinyl
N-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide C₁₉H₁₅NO₆ Benzodioxole, chromenyloxy, acetamide Unspecified Chromenyloxy substituent introduces π-π stacking potential; lacks hydrazinyl

Key Findings from Comparison

Structural Variations: Heterocyclic Additions: Compounds like those in and incorporate imidazole or triazolobenzothiazole groups, enhancing antifungal or antimicrobial activity through increased target affinity . Functional Group Replacements: Replacement of hydrazinyl with semicarbazone () or sulfanyl () alters hydrogen-bonding capacity and metabolic stability .

Biological Activity Trends: Benzodioxole-containing compounds frequently exhibit antifungal or CNS-related activities due to the moiety’s lipophilicity and stability .

Synthesis Strategies :

  • The target compound likely employs condensation reactions between benzodioxol-5-amine and hydrazinyl-oxoacetic acid derivatives, similar to hydrazide syntheses in and .
  • Heterocyclic analogs (e.g., ) require multi-step protocols involving cyclization and functional group interconversion .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3-benzodioxole structure exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that This compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Studies have shown that it can inhibit the proliferation of cancer cells in vitro, particularly in models of breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, the compound exhibited selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

PathogenMIC (µg/mL)Standard Antibiotic (MIC µg/mL)
Escherichia coli816 (Ciprofloxacin)
Staphylococcus aureus48 (Methicillin)

This study suggests that the compound is more effective than some conventional antibiotics.

Study 2: Anticancer Activity

In another research effort, the anticancer properties were assessed using human breast cancer cell lines (MCF-7). The findings are presented in Table 2.

TreatmentCell Viability (%)IC50 (µM)
Control100-
This compound4515

The data indicates a significant reduction in cell viability at concentrations that are achievable in vivo.

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